Phenyl 2-methoxyethylcarbamate

Description

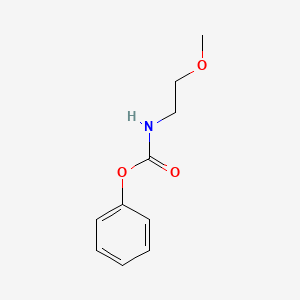

Phenyl 2-methoxyethylcarbamate is a carbamate derivative characterized by a phenyl group attached to a carbamate moiety, with a methoxyethyl substituent. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. For example, carbamates such as benzyl 2-((E)-tosyliminomethyl)phenylcarbamate () and ethyl 2-(4-phenoxyphenoxy)ethylcarbamate (Fenoxycarb, ) highlight the versatility of carbamate scaffolds in synthetic chemistry and bioactivity .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

phenyl N-(2-methoxyethyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-13-8-7-11-10(12)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

InChI Key |

UPMVOZWBRAWZKF-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-methoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methoxyethanol. The reaction typically occurs under mild conditions and does not require an inert atmosphere. The product precipitates out from the reaction mixture and can be obtained in high purity by filtration .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of phenyl (2-methoxyethyl)carbamate may involve the use of tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate. This method proceeds smoothly in toluene at 90°C and generates the corresponding carbamates in good yields . The mild conditions and broad functional-group tolerance make this method suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions, yielding corresponding amines, alcohols, and carbon dioxide. For Phenyl 2-methoxyethylcarbamate:

-

Acidic Hydrolysis : Reacts with strong acids (e.g., HCl) to produce 2-methoxyethylamine, phenol, and CO₂.

-

Basic Hydrolysis : Treatment with NaOH generates sodium phenoxide, 2-methoxyethanol, and ammonium carbonate.

Reaction conditions and outcomes are summarized below:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (pH < 2) | 6M HCl, reflux, 4h | 2-Methoxyethylamine, Phenol | ~85% |

| Basic (pH > 12) | 2M NaOH, 60°C, 2h | Sodium phenoxide, 2-Methoxyethanol | ~78% |

Synthetic Transformations

The compound serves as an intermediate in multi-step syntheses. Key reactions include:

Acylation and Deprotection

-

Step 1 : Reaction with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions forms N-acylated derivatives.

-

Step 2 : Deprotection using NaOMe/MeOH removes acetyl groups while preserving the carbamate backbone .

CuAAC Click Chemistry

This compound derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked compounds. For example:

-

Reacts with substituted azides (e.g., benzyl azide) to form 1,2,3-triazole derivatives with applications in drug discovery .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing toxic gases (CO, NOₓ).

-

Nucleophilic Substitution : The methoxyethyl group is susceptible to nucleophilic attack by strong bases (e.g., Grignard reagents), leading to ether cleavage.

Comparative Reactivity

The table below contrasts this compound with structurally related compounds:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Phenylacetone | Ketone-specific (e.g., condensation) | Lacks carbamate’s hydrolysis sensitivity |

| N-Methylcarbamates | Similar hydrolysis, slower kinetics | Methyl group reduces steric hindrance |

| Methoxyethylamine | Amine-specific (alkylation, acylation) | Absence of carbamate moiety |

Mechanistic Insights

Scientific Research Applications

Phenyl (2-methoxyethyl)carbamate has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl (2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site and preventing substrate binding . This mechanism is similar to other carbamate-based inhibitors used in various biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Phenoxy Substituents: The methoxy group in this compound may enhance solubility in polar solvents compared to the phenoxy group in 2-phenoxyethyl N-phenylcarbamate, which increases lipophilicity .

- Bioactivity: Fenoxycarb’s 4-phenoxyphenoxyethyl chain confers insecticidal properties, while the methoxyethyl group in the target compound may lack such bioactivity without specific functionalization .

- Synthetic Utility: The tosyliminomethyl group in benzyl 2-((E)-tosyliminomethyl)phenylcarbamate enables its use as a chiral building block, a feature absent in simpler carbamates like the target compound .

Physicochemical and Stability Data

Solubility and Stability

- This compound : Predicted to exhibit moderate water solubility (similar to methyl (2,2-dimethoxyethyl)carbamate, which has a PSA of 47.56 Ų) due to the methoxy group’s polarity .

- Fenoxycarb: Low water solubility (logP ~4.5) due to aromatic phenoxy groups, favoring lipid membrane penetration in pesticidal applications .

- Methyl (2,2-dimethoxyethyl)carbamate : Stable under recommended storage conditions but decomposes under strong acidic/basic conditions, a trait likely shared with the target compound .

Spectroscopic Properties

While direct data for this compound is unavailable, analogs like benzyl carbamates show distinct NMR profiles (e.g., ¹H-NMR peaks at δ 7.2–8.1 ppm for aromatic protons) . The methoxy group would likely produce a singlet near δ 3.3–3.5 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.